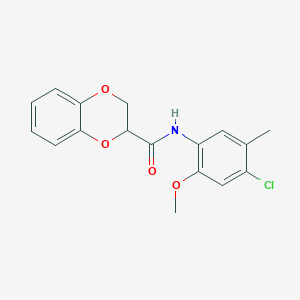

N-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

Description

N-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a synthetic organic compound characterized by a 2,3-dihydro-1,4-benzodioxine core linked via a carboxamide group to a substituted phenyl ring. The phenyl substituents include a 4-chloro, 2-methoxy, and 5-methyl group, which influence its electronic, steric, and pharmacokinetic properties.

Properties

IUPAC Name |

N-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO4/c1-10-7-12(15(21-2)8-11(10)18)19-17(20)16-9-22-13-5-3-4-6-14(13)23-16/h3-8,16H,9H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURPCRXVUOCPOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)OC)NC(=O)C2COC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a cyclization reaction involving a suitable dihydroxybenzene derivative and an appropriate dihalide under basic conditions.

Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the benzodioxine derivative with an amine, such as 4-chloro-2-methoxy-5-methylaniline, under suitable conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Final Purification: The final compound is purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce production costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure scalability and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new amide or thioether derivatives.

Scientific Research Applications

N-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

The compound’s benzodioxine-carboxamide scaffold is shared with several analogs, but variations in substituents and peripheral groups lead to distinct physicochemical and biological profiles. Below is a comparative analysis:

Table 1: Structural Comparison of Key Analogs

Pharmacological Activity

- Benzothiophene Analog () : Explicitly patented for treating heartworm infections, likely due to enhanced lipophilicity from the trifluorophenyl and isopropyl groups, improving parasite membrane penetration .

- Sulfamoylphenyl-Benzodioxine () : The sulfamoyl group and isoxazole substituent imply possible sulfonamide-like activity (e.g., carbonic anhydrase inhibition) .

Physicochemical Properties

While quantitative data (e.g., logP, solubility) for the target compound is absent, inferences can be made:

Selectivity and Toxicity Considerations

- The target compound’s chloro and methoxy substituents may reduce off-target interactions compared to nitro-containing analogs (e.g., ’s nitro-thiophene), which are prone to metabolic activation and toxicity .

- Isoxazole-linked derivatives () with diazenyl groups could pose mutagenic risks due to azo bond cleavage .

Biological Activity

N-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 345.79 g/mol. The compound features a benzodioxine core, which is known for its diverse pharmacological activities.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of benzodioxine were tested against various cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). These studies often report IC50 values that indicate the concentration required to inhibit cell proliferation by 50%.

| Compound | Cell Line | IC50 (μmol/mL) |

|---|---|---|

| Compound A | A549 | 0.02 |

| Compound B | MCF7 | 0.04 |

| Compound C | HCT116 | 0.06 |

These results suggest that the benzodioxine structure may enhance biological activity against specific cancer types .

Antioxidant Activity

Another important aspect of the biological activity of this compound is its antioxidant potential. Studies have shown that similar compounds can scavenge free radicals effectively. For example, the DPPH radical-scavenging assay is frequently used to evaluate the antioxidant capacity of these compounds. Compounds with a similar structure demonstrated moderate to high DPPH scavenging activity compared to standard antioxidants like ascorbic acid .

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes that include:

- Formation of the Benzodioxine Core : This can be achieved through cyclization reactions involving suitable precursors.

- Substitution Reactions : The introduction of the chloro and methoxy groups is critical for enhancing biological activity.

- Amidation : The final step involves forming the carboxamide group through reaction with appropriate amines.

These synthetic pathways are crucial in optimizing the yield and purity of the final product.

Study on Anticancer Activity

In a study published in 2014, researchers synthesized a series of benzodioxine derivatives and evaluated their anticancer properties against multiple cell lines. The study highlighted that compounds with electron-withdrawing groups like chlorine exhibited enhanced cytotoxicity compared to their counterparts .

Research on Antioxidant Activity

Another significant research effort focused on evaluating the antioxidant properties of benzodioxine derivatives using various assays including DPPH and ABTS radical scavenging tests. The findings suggested that compounds with methoxy substitutions showed superior antioxidant capabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.